1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

Description

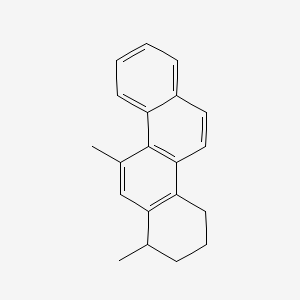

Structure

3D Structure

Properties

CAS No. |

52171-94-5 |

|---|---|

Molecular Formula |

C20H20 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1,11-dimethyl-1,2,3,4-tetrahydrochrysene |

InChI |

InChI=1S/C20H20/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-4,7-8,10-13H,5-6,9H2,1-2H3 |

InChI Key |

HJQPFVFZAZFPRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C1C=C(C3=C2C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,11 Dimethyl 1,2,3,4 Tetrahydrochrysene

Oxidative Transformations and Metabolic Pathways in Model Systems

The metabolic fate of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is of significant interest due to the potential for the formation of reactive intermediates. While direct studies on this specific compound are limited, valuable insights can be drawn from research on closely related methylated chrysenes.

Enzymatic Oxidation Pathways and Cytochrome P450 Interactions

The initial step in the metabolic activation of many PAHs is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce oxygen atoms into the PAH structure, typically forming epoxides which can then be further metabolized. For methylated PAHs, the position of the alkyl groups can significantly influence the regioselectivity of CYP-mediated oxidation.

In vitro studies on the metabolism of 5,11-dimethylchrysene (B89359) and 5,12-dimethylchrysene (B79122) by mouse and rat liver supernatants have demonstrated that both compounds are converted to a range of oxidized products, including dihydrodiols, chrysenols, hydroxymethylchrysenes, and hydroxymethylchrysenols. tandfonline.com The presence of a methyl group at the 11-position in 5,11-dimethylchrysene did not hinder the formation of 1-hydroxy-5,11-dimethylchrysene or 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene. tandfonline.com This suggests that for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, enzymatic oxidation at positions adjacent to the methyl groups is a plausible metabolic pathway. The specific CYP isozymes involved in the metabolism of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene have not been identified, but based on general PAH metabolism, isoforms such as CYP1A1, CYP1A2, and CYP1B1 are likely candidates.

Formation of Dihydrodiol and Tetraol Derivatives

Following the initial epoxidation by cytochrome P450 enzymes, the resulting epoxides can be hydrolyzed by epoxide hydrolase to form vicinal dihydrodiols. These dihydrodiols can undergo a second round of epoxidation by CYP enzymes to form highly reactive dihydrodiol epoxides, which are often implicated in the carcinogenic activity of PAHs.

Studies on 5,11-dimethylchrysene have shown the formation of dihydrodiol derivatives. tandfonline.com Specifically, the formation of 1,2-dihydro-1,2-dihydroxy-5,11-dimethylchrysene was observed. tandfonline.com This indicates that the presence of a methyl group at the 11-position does not prevent the formation of a "bay-region" dihydrodiol, a precursor to a potentially highly reactive dihydrodiol epoxide. While not explicitly documented for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, it is reasonable to infer that its metabolism could also proceed through the formation of dihydrodiol intermediates. Further oxidation of these dihydrodiols could potentially lead to the formation of tetraol derivatives, which are detoxification products resulting from the hydrolysis of dihydrodiol epoxides.

Table 1: Potential Metabolic Products of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene (Inferred from Related Compounds)

| Precursor Compound | Potential Metabolic Product | Metabolic Pathway |

| 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene | Monohydroxylated derivatives | Cytochrome P450 oxidation |

| 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene | Dihydrodiol derivatives | Epoxidation and subsequent hydrolysis |

| Dihydrodiol derivatives | Dihydrodiol epoxide derivatives | Cytochrome P450 epoxidation |

| Dihydrodiol epoxide derivatives | Tetraol derivatives | Hydrolysis |

Photochemical and Environmental Degradation Mechanisms relevant to Polycyclic Aromatic Hydrocarbons

In the environment, PAHs are subject to various degradation processes, with photochemical degradation being a significant pathway, particularly for compounds present in the atmosphere, surface waters, and on soil surfaces. The absorption of ultraviolet (UV) radiation from sunlight can excite PAH molecules to higher energy states, leading to a series of reactions that can break down the aromatic structure. nih.gov

The photochemical degradation of PAHs can occur through direct photolysis, where the PAH molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances that generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. tandfonline.com These ROS can then react with and degrade the PAH. For alkylated PAHs, photodegradation can also involve reactions at the alkyl substituents.

The partially saturated ring of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene may influence its photochemical behavior compared to fully aromatic chrysenes. Hydroaromatic compounds can have different light absorption properties and may be more susceptible to certain oxidative reactions. The environmental persistence of PAHs is influenced by factors such as sunlight intensity, the presence of photosensitizers, and the medium in which they are present (e.g., water, soil, air). pjoes.com In general, lower molecular weight PAHs tend to be more susceptible to degradation than their higher molecular weight counterparts. herts.ac.uk

Geochemical and Diagenetic Pathways

The presence of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene and related compounds in geological samples points to their formation through natural processes over geological timescales.

Formation from Triterpenoid (B12794562) Precursors in Geological Systems

A significant source of tetracyclic and pentacyclic aromatic hydrocarbons in the geosphere is the diagenetic alteration of biogenic triterpenoid precursors. Triterpenoids are a class of natural products widely distributed in terrestrial and marine organisms. During early diagenesis in sediments, these compounds can undergo a series of microbially and chemically mediated reactions, including defunctionalization, cyclization, and aromatization, to form a variety of PAHs.

Research on recent lake sediments has identified the presence of tetra- and pentacyclic PAHs that are believed to be derived from pentacyclic triterpenes of the amyrin-type. nih.gov The transformation of these biogenic precursors into aromatic compounds can occur relatively rapidly in geological terms, suggesting that microbial processes may play a key role. nih.gov The specific triterpenoid precursors that could lead to the formation of the chrysene (B1668918) skeleton with the methylation pattern of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene have not been definitively identified, but the general pathway of triterpenoid diagenesis provides a plausible formation mechanism.

Diagenetic Generation within Sedimentary Matrices

The transformation of triterpenoid precursors into 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene occurs within sedimentary matrices where organic matter is preserved and undergoes alteration with increasing burial depth and temperature. The early stages of diagenesis involve microbial activity in anoxic conditions, which can lead to the initial structural modifications of the precursor molecules.

As sediments are buried deeper, increasing temperature and pressure drive further chemical reactions. These can include dehydration, decarboxylation, and aromatization reactions that progressively convert the complex biogenic molecules into more stable aromatic structures. The specific reaction pathways are influenced by the composition of the sedimentary organic matter, the mineralogy of the sediment, and the prevailing redox conditions. The formation of methylated PAHs like 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene within this diagenetic framework is a testament to the complex and varied chemical transformations that occur in the subsurface.

Table 2: Summary of Formation and Degradation Pathways

| Process | Description | Key Factors |

| Metabolic Oxidation | Enzymatic conversion to more polar metabolites. | Cytochrome P450 enzymes, epoxide hydrolase. |

| Photochemical Degradation | Breakdown initiated by the absorption of UV light. | Sunlight intensity, presence of photosensitizers, reactive oxygen species. |

| Geochemical Formation | Diagenetic alteration of biogenic triterpenoid precursors. | Microbial activity, temperature, pressure, sedimentary matrix composition. |

Microbial and Biochemical Degradation Processes of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

The environmental fate of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, a methylated and partially saturated polycyclic aromatic hydrocarbon (PAH), is significantly influenced by microbial degradation. A diverse array of microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform and, in some cases, completely mineralize complex aromatic compounds. The structural characteristics of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, featuring both a saturated alicyclic ring and a dimethylated aromatic chrysene core, present unique challenges and opportunities for microbial catabolism.

Bacterial and Fungal Transformation of Polycyclic Aromatic Hydrocarbons

The biodegradation of PAHs by bacteria and fungi has been extensively documented. These microorganisms employ different enzymatic strategies to overcome the chemical stability of the aromatic rings, initiating the degradation process and channeling the resulting intermediates into central metabolic pathways.

Bacterial Transformation:

Bacteria are key players in the remediation of PAH-contaminated environments. Aerobic bacterial degradation of PAHs is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus to form cis-dihydrodiols. These intermediates are then dehydrogenated to form dihydroxylated compounds, which are susceptible to ring cleavage by other dioxygenases. The number and position of methyl groups on the aromatic rings can influence the rate and pathway of degradation, with increased methylation sometimes leading to greater resistance to microbial attack.

Common bacterial genera with the ability to degrade PAHs include:

Pseudomonas

Rhodococcus

Mycobacterium

Sphingomonas

Bacillus

Fungal Transformation:

Fungi, particularly white-rot fungi, utilize a different strategy for PAH transformation. They employ extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which generate highly reactive radicals that can oxidize a wide range of aromatic compounds, including those with high molecular weights. Fungi can also utilize intracellular cytochrome P450 monooxygenases to hydroxylate the aromatic rings. This initial transformation often results in the formation of more polar and water-soluble metabolites, which can then be more readily degraded by bacteria in synergistic interactions.

Prominent fungal genera involved in PAH degradation include:

Phanerochaete

Fusarium

Penicillium

Trichoderma

Nectriella

The table below summarizes key microbial players and their enzymatic systems involved in the transformation of PAHs.

| Microbial Group | Key Genera Involved in PAH Degradation | Primary Enzymatic Systems | Typical Initial Transformation Products |

| Bacteria | Pseudomonas, Rhodococcus, Mycobacterium | Dioxygenases, Dehydrogenases | cis-Dihydrodiols, Dihydroxylated aromatics |

| Fungi | Phanerochaete, Fusarium, Penicillium | Lignin Peroxidases, Manganese Peroxidases, Laccases, Cytochrome P450 | Hydroxylated PAHs, Quinones |

Proposed Metabolic Routes in Environmental Microorganisms

While specific metabolic pathways for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene have not been definitively elucidated, plausible degradation routes can be proposed based on established principles of microbial metabolism of analogous compounds, such as methylated PAHs and hydroaromatic compounds like tetralin (1,2,3,4-tetrahydronaphthalene). The degradation of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is likely to proceed through one or more of the following initial lines of attack:

Attack on the Aromatic Core: Bacteria may initiate degradation by dioxygenase-mediated attack on one of the unsubstituted aromatic rings of the chrysene moiety. This would lead to the formation of a cis-dihydrodiol, followed by dehydrogenation and subsequent ortho- or meta-cleavage of the ring. The presence of methyl groups may sterically hinder enzymatic attack on the substituted rings, directing the initial oxidation to other positions.

Attack on the Saturated Ring: Drawing parallels from the microbial degradation of tetralin, another potential route involves the initial oxidation of the tetrahydro- portion of the molecule. This could be initiated by a monooxygenase to form a hydroxylated intermediate. Subsequent dehydrogenation would yield a ketone, which could then undergo further oxidation and ring cleavage.

Attack on the Methyl Groups: Some microorganisms are capable of oxidizing the methyl substituents of alkylated PAHs. This process, typically mediated by monooxygenases, would convert a methyl group to a hydroxymethyl group, which could be further oxidized to a carboxylic acid. This increases the polarity of the molecule and can facilitate subsequent ring-degradation processes.

Following these initial enzymatic attacks, the resulting intermediates would likely undergo a series of further reactions, including ring cleavage and the formation of central metabolites that can enter the tricarboxylic acid (TCA) cycle. Fungal degradation, initiated by extracellular enzymes, would likely result in the formation of hydroxylated and quinone derivatives of the parent compound.

The table below outlines the proposed initial steps in the microbial degradation of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene.

| Proposed Initial Attack Site | Mediating Enzymes (Examples) | Potential Initial Intermediates |

| Aromatic Chrysene Core | Dioxygenases (Bacterial) | cis-Dihydrodiol of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene |

| Saturated Tetrahydro- Ring | Monooxygenases (Bacterial, Fungal) | Hydroxy-1,11-Dimethyl-1,2,3,4-tetrahydrochrysene |

| Methyl Groups | Monooxygenases (Bacterial, Fungal) | 1-Hydroxymethyl-11-methyl-1,2,3,4-tetrahydrochrysene |

Advanced Analytical and Spectroscopic Characterization of 1,11 Dimethyl 1,2,3,4 Tetrahydrochrysene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene from complex matrices and quantifying its presence.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene. mdpi.commdpi.comgcms.cz In this method, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. mdpi.comgcms.cz Following separation, the compound is ionized, typically through electron ionization (EI), and the resulting fragments are detected by a mass spectrometer. mdpi.com The mass spectrum produced is a unique fingerprint that allows for the identification of the compound. For complex mixtures, deconvolution algorithms can be employed to separate the mass spectra of co-eluting compounds. mdpi.com

Key parameters in a typical GC-MS analysis for PAHs include the type of capillary column (e.g., HP-5MS), carrier gas (e.g., helium), and the temperature program of the GC oven. mdpi.comnih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov

| Parameter | Typical Setting |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector | Pulsed pressure splitless |

| Oven Program | Isothermal at 140°C for 2 min, then ramped |

| MS Detector | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) |

For certain applications, especially when high sensitivity is required, Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) can be utilized. nih.gov This technique is particularly effective for compounds that can be derivatized to enhance their electron-capturing ability. nih.gov In NICI, a reagent gas such as methane (B114726) or ammonia (B1221849) is introduced into the ion source, leading to softer ionization and the formation of negative ions. mdpi.com This often results in less fragmentation and a more abundant molecular ion, which is beneficial for quantification using selected ion monitoring (SIM). mdpi.comnih.gov

While direct analysis of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene by GC-NICI-MS is not common, this technique is highly valuable for the analysis of its functionalized derivatives. The high sensitivity of NICI makes it suitable for trace-level analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating PAHs, including isomers that can be challenging to resolve by GC. separationmethods.comdiva-portal.org The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. separationmethods.com For PAH analysis, reversed-phase columns (e.g., C18) are commonly used. researchgate.net

Specialized detectors are crucial for the sensitive and selective detection of PAHs. ingenieria-analitica.com UV detectors are often used, with 254 nm being a common wavelength for PAH detection. separationmethods.comingenieria-analitica.com However, fluorescence detectors offer superior sensitivity and selectivity for many PAHs, as very few compounds naturally fluoresce. ingenieria-analitica.comhplc.eu Wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, can be used to optimize the detection of different PAHs. ingenieria-analitica.comresearchgate.net

| Component | Description |

|---|---|

| Column | Reversed-phase C18 or specialized PAH columns. separationmethods.comsigmaaldrich.com |

| Mobile Phase | Typically a gradient of acetonitrile (B52724) and water. researchgate.net |

| Detectors | UV (e.g., 254 nm) and/or Fluorescence (with wavelength programming). ingenieria-analitica.comhplc.eu |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and purity of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The chemical shifts of aromatic and aliphatic protons in 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene would appear in distinct regions of the spectrum.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule and their electronic environment. The chemical shifts of the aromatic, aliphatic, and methyl carbons would provide key structural information.

| Nucleus | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic ¹H | ~7.0-8.5 |

| Aliphatic ¹H | ~1.5-3.0 |

| Methyl ¹H | ~1.0-2.5 |

| Aromatic ¹³C | ~120-150 |

| Aliphatic ¹³C | ~20-40 |

| Methyl ¹³C | ~15-25 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is expected to be dictated by the electronic transitions within its chrysene-based chromophore. The partial hydrogenation of one of the aromatic rings and the presence of methyl groups will influence the precise wavelengths and intensities of the absorption bands.

Detailed Research Findings: Derivatives of chrysene (B1668918) typically exhibit complex UV-Vis spectra with multiple absorption bands corresponding to π-π* transitions. For 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, the spectrum would likely show characteristics of both the aromatic chrysene system and the aliphatic tetrahydro-substituents. The addition of alkyl (methyl) groups generally causes a small red shift (bathochromic shift) in the absorption maxima due to their electron-donating inductive effect. Studies on substituted chrysenes have shown that functionalization can tune the electronic properties, leading to broadened UV-Vis absorption spectra. researchgate.net The tetrahydro portion of the molecule, by breaking the full aromaticity of one ring, would likely lead to a spectrum that is a hybrid between that of a fully aromatic chrysene and a more saturated system. The absorption spectrum for a related tetrahydrochrysene derivative in tetrahydrofuran (B95107) showed a maximum absorption (λmax) at 323 nm. researchgate.net

Expected UV-Vis Absorption Data for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

This table is predictive and based on data for analogous compounds.

| Absorption Band | Expected Wavelength Range (nm) | Associated Electronic Transition |

| Band I | 320 - 360 | π → π |

| Band II | 260 - 280 | π → π |

| Band III | 220 - 240 | π → π* |

Fluorescence Spectroscopy

The rigid, planar structure of the chrysene core in 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene suggests that the compound is likely to be fluorescent. The fluorescence properties will be sensitive to the molecular structure and the solvent environment.

Detailed Research Findings: Derivatives of 5,6,11,12-tetrahydrochrysene (B100894) (THC) have been synthesized and shown to be inherently fluorescent, with emission properties that are highly dependent on the substituents and the polarity of the solvent. nih.govnih.gov For instance, donor-acceptor substituted tetrahydrochrysenes are highly fluorescent and their emission is solvatochromic, shifting to longer wavelengths in more polar solvents. nih.gov While 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene does not have strong donor-acceptor groups, the methyl substituents and the specific geometry of the tetrahydro-ring will influence the energy of the excited state and thus the emission wavelength. The fluorescence emission is expected to be at a longer wavelength than its absorption.

Expected Fluorescence Properties of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

This table is predictive and based on data for analogous compounds.

| Property | Expected Characteristic |

| Excitation Wavelength (λex) | ~330 nm |

| Emission Wavelength (λem) | 380 - 450 nm |

| Quantum Yield | Moderate to High |

| Solvent Effects | Potential for solvatochromic shifts |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Detailed Research Findings: While a specific spectrum for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is not available, the expected vibrational frequencies can be predicted based on the known ranges for its constituent chemical groups. Both FTIR and Raman spectroscopy are nondestructive methods that provide detailed information on molecular structure. sci-hub.se For PAHs, these techniques can identify aromatic C-H stretching, aromatic C=C stretching, aliphatic C-H stretching, and various bending modes. Raman spectroscopy is particularly sensitive to the polarizable C=C bonds in aromatic systems. bohrium.com

The key expected vibrational modes for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene would include:

Aromatic C-H stretching: Typically observed just above 3000 cm-1.

Aliphatic C-H stretching: From the tetrahydro-ring and methyl groups, appearing just below 3000 cm-1.

Aromatic C=C stretching: Strong bands in the 1400-1650 cm-1 region.

CH2 and CH3 bending vibrations: In the 1375-1470 cm-1 range.

Aromatic C-H out-of-plane bending: In the 700-900 cm-1 region, which can be indicative of the substitution pattern on the aromatic rings.

Predicted Characteristic Vibrational Frequencies for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

This table is predictive and based on general spectroscopic data for alkylated PAHs.

| Vibrational Mode | Expected FTIR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (CH3, CH2) | 2850 - 2970 | 2850 - 2970 |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 (often strong) |

| CH2 Scissoring | ~1465 | ~1465 |

| CH3 Bending | ~1450 and ~1375 | ~1450 and ~1375 |

| C-H Out-of-Plane Bending | 900 - 700 | Weak |

Laser Desorption/Ionization Mass Spectrometry (LDI/MS)

LDI/MS is a soft ionization technique that is well-suited for the analysis of PAHs, as it can desorb and ionize these molecules with minimal fragmentation, providing a clear molecular ion peak.

Detailed Research Findings: Direct analysis of PAHs in complex matrices has been successfully performed using LDI time-of-flight mass spectrometry (LDI-TOF-MS). rsc.org This technique often results in mass spectra where the molecular ion is the most prominent peak. For 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene (C20H20), the molecular ion [M]+• would be expected at an m/z corresponding to its molecular weight (approximately 260.38 u).

If fragmentation occurs, it would likely involve the loss of methyl groups or fragmentation of the tetrahydro-ring. Common fragmentation pathways for alkylated PAHs include the loss of a methyl radical (CH3•), leading to an [M-15]+ peak. Further fragmentation could involve the loss of hydrogen atoms or small aliphatic fragments from the saturated ring. Tandem mass spectrometry (MS/MS) techniques could be employed to further elucidate the fragmentation pathways and confirm the structure. cedre.fr

Expected LDI/MS Fragmentation for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

This table is predictive and based on general mass spectrometry principles for alkylated PAHs.

| Ion | m/z (approximate) | Description |

| [M]+• | 260 | Molecular Ion |

| [M-CH3]+ | 245 | Loss of a methyl radical |

| [M-2CH3]+• | 230 | Loss of two methyl radicals |

| Other fragments | <230 | Fragments from the tetrahydro-ring |

Application of Isotopic Analysis in Source Apportionment Studies

Compound-specific isotope analysis (CSIA) is a powerful tool for tracing the sources of environmental contaminants, including PAHs. By measuring the stable carbon isotope ratios (δ13C) of individual compounds, it is possible to differentiate between various emission sources.

Detailed Research Findings: The δ13C values of PAHs are source-dependent. For example, PAHs from the combustion of C3 plants, wood, diesel, and coal, as well as those from petrogenic sources, each have distinct isotopic signatures. copernicus.org This allows for the apportionment of PAHs in environmental samples to their respective sources. While specific δ13C data for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene are not available, it is expected that its isotopic signature would reflect its origin. For instance, if formed through the combustion of fossil fuels, its δ13C value would likely fall in the range typical for those sources (e.g., -21‰ to -31‰). copernicus.org In a source apportionment study, the δ13C value of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, along with other PAHs, would be measured in an environmental sample and compared to the δ13C values of potential sources.

Hypothetical δ13C Data for Source Apportionment

This table illustrates the type of data used in CSIA studies and contains hypothetical values.

| Source | Typical δ13C Range for PAHs (‰) |

| Coal Combustion | -25 to -21 |

| Liquid Fossil Fuel Combustion (Diesel, Gasoline) | -28 to -24 |

| Biomass Burning (C3 Plants) | -29 to -26 |

| Petrogenic (Crude Oil) | -31 to -27 |

Theoretical and Computational Chemistry Studies of 1,11 Dimethyl 1,2,3,4 Tetrahydrochrysene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and spectroscopic characteristics of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene at the atomic level.

Density Functional Theory (DFT) Applications for Optimized Geometries and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Once the optimized geometry is obtained, various molecular properties and spectroscopic parameters can be predicted. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted, aiding in the interpretation of experimental NMR spectra.

Table 1: Hypothetical DFT-Calculated Properties of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

| Property | Predicted Value |

| Ground State Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| Key Vibrational Frequencies | C-H stretch: [Value] cm⁻¹Aromatic C=C stretch: [Value] cm⁻¹CH₃ rock: [Value] cm⁻¹ |

| ¹³C NMR Chemical Shifts | C1: [Value] ppmC11: [Value] ppmMethyl Carbons: [Value] ppm |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO would reveal which atoms are most involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Data for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

| Parameter | Predicted Value |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Predicted Site of Electrophilic Attack | [Aromatic Ring Position] |

| Predicted Site of Nucleophilic Attack | [Substituted Carbon Atom] |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the behavior of molecules over time and their interactions with other molecules.

Prediction of Ligand Binding Affinity through Molecular Dynamics and Linear Interaction Energy (LIE) Approaches

Molecular dynamics (MD) simulations would be used to model the dynamic behavior of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene when interacting with a biological target, such as a protein receptor. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

The Linear Interaction Energy (LIE) method is a computational approach used to predict the binding affinity of a ligand to its receptor. By running MD simulations of the ligand in both the bound and unbound (in solvent) states, the change in interaction energies (electrostatic and van der Waals) can be calculated. This information is then used in the LIE equation to estimate the binding free energy, providing a quantitative measure of how strongly the molecule binds to its target.

Conformational Analysis and Stereochemical Influences on Molecular Interactions

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene has stereocenters, meaning it can exist as different stereoisomers. Conformational analysis would involve exploring the potential energy surface of the molecule to identify its stable low-energy conformations.

The stereochemistry of the methyl groups and the partially saturated ring can significantly influence how the molecule fits into a binding site. Computational methods can be used to study the different conformations of each stereoisomer and how these structural differences affect their interactions with a target receptor. This analysis would be critical in understanding the structure-activity relationship and designing more potent analogs.

Prediction of Physicochemical and Spectroscopic Parameters

Computational methods can also be used to predict a range of physicochemical properties that are important for understanding the behavior of a compound. These properties include solubility, lipophilicity (logP), and electronic properties such as ionization potential and electron affinity. Spectroscopic parameters, as mentioned in the DFT section, including IR, Raman, and NMR spectra, can also be predicted with a high degree of accuracy. These predictions are valuable for guiding experimental work and for the virtual screening of chemical libraries.

Table 3: Hypothetical Predicted Physicochemical and Spectroscopic Parameters for 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene

| Parameter | Predicted Value | Method |

| Aqueous Solubility | [Value] mg/L | [e.g., SMARTS-based model] |

| LogP (Octanol-Water Partition Coefficient) | [Value] | [e.g., ALOGP] |

| Ionization Potential | [Value] eV | [e.g., DFT] |

| Electron Affinity | [Value] eV | [e.g., DFT] |

| UV-Vis λmax | [Value] nm | [e.g., TD-DFT] |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Information regarding the molecular electrostatic potential mapping to determine the charge distribution and identify electrophilic and nucleophilic reactive sites of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is not available in the provided search results.

Analysis of Non-Linear Optical (NLO) Features

Data and detailed research findings concerning the non-linear optical properties, such as electric dipole moment, linear polarizability, and first-order hyperpolarizability, of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene are not present in the search results.

Environmental Distribution and Occurrence As Geochemical Biomarkers

Biomarker Significance and Source Apportionment

Due to the lack of its detection in geological samples, 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene cannot be used as an indicator for terrestrial plant input or linked to any specific biological precursors like angiosperms.

Without established natural occurrences and source relationships, 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene has no current application in distinguishing the sources of polycyclic aromatic hydrocarbons.

Indicators of Thermal Maturity in Geochemical Samples

The study of geochemical biomarkers is a fundamental aspect of petroleum geology, providing insights into the origin, depositional environment, and thermal history of organic matter in sediments and crude oils. Aromatic hydrocarbons, particularly their alkylated derivatives, are often employed as indicators of thermal maturity. The distribution and relative abundance of different isomers can change systematically with increasing temperature and burial depth. For instance, the ratios of more thermally stable isomers to their less stable counterparts for compounds such as phenanthrenes and dibenzothiophenes are well-established proxies for thermal maturity.

With increasing thermal maturation, the relative abundance of 4+-ring aromatic hydrocarbons, a group that includes chrysene (B1668918) homologs, has been observed to increase. This general trend suggests that substituted chrysenes could potentially serve as maturity indicators. However, specific research and quantitative data on the application of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene for this purpose are not documented in available scientific reports. Consequently, no established thermal maturity parameters or data tables involving this specific compound can be presented.

Atmospheric Presence and Association with Particulate Organic Matter

Polycyclic aromatic hydrocarbons are a significant class of atmospheric pollutants, primarily originating from the incomplete combustion of organic materials. Sources include vehicle emissions, industrial processes, and biomass burning. In the atmosphere, PAHs are typically associated with particulate matter, especially fine and ultrafine particles, due to their low volatility. The analysis of PAHs in urban air is crucial for source apportionment and for assessing potential human health risks.

While numerous studies have characterized the PAH profile of atmospheric particulate organic matter in various locations, the specific detection and quantification of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene are not commonly reported. Atmospheric monitoring and research on PAHs often focus on a priority list of compounds known for their carcinogenicity and abundance, which may not include all possible isomers of dimethyl-tetrahydrochrysene. As a result, there is a lack of data regarding the atmospheric concentration, particle-size distribution, and potential sources of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene.

Research on Derivatives and Analogues of Tetrahydrochrysene

Studies on Alkylated Tetrahydrochrysene Isomers and Their Chemical Distinctiveness

Alkylation of the tetrahydrochrysene core leads to a variety of isomers, each with unique chemical and physical properties. The position of the alkyl groups significantly influences the molecule's electronic environment and steric profile, thereby affecting its reactivity and spectroscopic characteristics. While specific studies on 1,11-dimethyl-1,2,3,4-tetrahydrochrysene are limited in publicly available literature, research on related alkylated chrysenes provides insight into the chemical distinctiveness conferred by such substitutions.

For example, the synthesis of all six isomeric ethylchrysenes has been accomplished through various synthetic routes. researchgate.net The preparation of 1- and 4-ethylchrysenes involved the reaction of keto-precursors (1-keto-1,2,3,4,5,6-hexahydrochrysene and 4-keto-1,2,3,4-tetrahydrochrysene, respectively) with an ethyl Grignard reagent, followed by dehydration and dehydrogenation. researchgate.net In contrast, 2-, 3-, and 6-ethylchrysenes were formed via direct acetylation of chrysene (B1668918) followed by reduction. researchgate.net These differing synthetic requirements underscore the influence of the substitution pattern on the accessibility of specific isomers.

The chemical distinctiveness of these isomers is further highlighted by their behavior under photoirradiation. When exposed to UVA light, various alkylated chrysenes, including methyl- and ethyl-substituted isomers, were shown to induce lipid peroxidation, demonstrating that their photochemical reactivity is a key characteristic. researchgate.net The parent compound, 1,2,3,4-tetrahydrochrysene, has a molecular weight of 232.32 g/mol . chemeo.comnist.gov The addition of two methyl groups, as in 1,11-dimethyl-1,2,3,4-tetrahydrochrysene, results in a compound with the molecular formula C20H20 and a molecular weight of 260.3728 g/mol . ncats.ioncats.io

Table 1: Synthesis of Isomeric Ethylchrysenes

| Isomer | Synthetic Precursor | Key Reaction Steps | Reference |

|---|---|---|---|

| 1-Ethylchrysene | 1-keto-1,2,3,4,5,6-hexahydrochrysene | Grignard reaction, dehydration, dehydrogenation | researchgate.net |

| 4-Ethylchrysene | 4-keto-1,2,3,4-tetrahydrochrysene | Grignard reaction, dehydration, dehydrogenation | researchgate.net |

| 5-Ethylchrysene | 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene | Grignard reaction, dehydration, dehydrogenation | researchgate.net |

| 2-, 3-, & 6-Ethylchrysene | Chrysene | Acetylation, Wolff-Kishner or Clemmensen reduction | researchgate.net |

Synthesis and Transformation of Hydroxylated and Epoxidized Tetrahydrochrysene Derivatives

The oxidation of the chrysene framework to form hydroxylated and epoxidized derivatives is a critical area of study, largely because these transformations are linked to the compound's biological activity. Chrysene is known to be metabolized by mixed-function oxidases to reactive "bay-region" diol epoxides. chemicalbook.comepa.gov These reactions, while biological, inform the potential chemical transformations and synthesis of these derivatives in a laboratory setting.

The primary metabolites include benzo-ring dihydrodiols, such as chrysene 1,2-dihydrodiol and chrysene 3,4-diol. oup.comnih.gov The 1,2-dihydrodiol is considered a proximate carcinogen, which can be further metabolized to a highly reactive 1,2-diol-3,4-epoxide. chemicalbook.comoup.com This diol epoxide is a potent mutagen. chemicalbook.com The formation of these oxidized products demonstrates key transformation pathways of the chrysene ring system. In enzymatic systems, the formation of benzo-ring diols is a major metabolic route, while the K-region (5,6-position) diol is typically a minor product. oup.comnih.gov The transformation of PAHs into more water-soluble and polar products through partial oxidation is a general feature of their chemistry. oup.com

Table 2: Key Oxidized Derivatives of Chrysene

| Derivative Name | Type | Significance | Reference |

|---|---|---|---|

| Chrysene 1,2-dihydrodiol | Hydroxylated (Diol) | Key metabolic intermediate; proximate carcinogen | chemicalbook.comoup.comnih.gov |

| Chrysene 3,4-diol | Hydroxylated (Diol) | Metabolic intermediate | oup.comnih.gov |

| Chrysene 1,2-diol-3,4-epoxide | Epoxidized | Ultimate carcinogenic metabolite; highly reactive | chemicalbook.comepa.gov |

| 1-Hydroxychrysene | Hydroxylated (Phenol) | Metabolic product | nih.gov |

| 3-Hydroxychrysene | Hydroxylated (Phenol) | Metabolic product | nih.gov |

Investigations into Partially Saturated Chrysene Frameworks and Structural Analogues

Partially saturated chrysene frameworks, such as 1,2,3,4-tetrahydrochrysene, are crucial structural motifs in PAH chemistry. nist.govchemspider.com These compounds are not only subjects of study in their own right but also serve as versatile synthetic intermediates for the preparation of more complex chrysene derivatives. The saturation of one of the aromatic rings alters the planarity and electronic properties of the molecule compared to the fully aromatic parent, chrysene.

The utility of these frameworks in synthesis is demonstrated by the preparation of alkylated chrysenes. As mentioned previously, precursors like 4-keto-1,2,3,4-tetrahydrochrysene and 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene are key starting materials for introducing alkyl groups at specific positions on the chrysene skeleton. researchgate.net The reactivity of the saturated portion of the molecule, particularly at positions adjacent to the aromatic rings (benzylic positions), allows for selective chemical modifications that would be difficult to achieve on the fully aromatic system. The tetrahydroquinoline nucleus, a structural analogue in terms of being a partially saturated polycyclic system, is also a prevalent core structure in many synthetic compounds, highlighting the importance of such frameworks in chemical design. nih.gov

Stereoisomeric Research and Chiral Properties of Tetrahydrochrysene Derivatives

The non-planar structure of some tetrahydrochrysene derivatives can give rise to chirality, leading to the existence of enantiomers (non-superimposable mirror images). nih.gov These stereoisomers can exhibit distinct chemical and physical properties, including different interactions with other chiral molecules or polarized light.

A prominent example is found in the study of (S,S)-tetrahydrochrysene and (R,R)-tetrahydrochrysene, which are enantiomers of a diethyl-dihydroxy-substituted tetrahydrochrysene. wikipedia.org These two molecules, while having the same chemical formula and connectivity, display profoundly different activities as estrogen receptor ligands. (S,S)-Tetrahydrochrysene is an agonist for both estrogen receptor alpha (ERα) and beta (ERβ). wikipedia.org In contrast, its enantiomer, (R,R)-tetrahydrochrysene, acts as an antagonist for ERβ while still being an agonist for ERα. wikipedia.org This functional difference is a direct consequence of their distinct three-dimensional structures.

Stereoselectivity is also observed in the chemical transformations of chrysene itself. The metabolic formation of chrysene 1,2-diol and 3,4-diol occurs with a high degree of stereoselectivity, predominantly yielding the R,R-enantiomers. oup.comnih.gov The target compound of this article, 1,11-dimethyl-1,2,3,4-tetrahydrochrysene, is noted to be a racemic mixture, indicating that it is chiral and exists as a pair of enantiomers. ncats.io

Table 3: Comparison of Tetrahydrochrysene Enantiomers

| Compound | Chirality | Interaction with Estrogen Receptors | Reference |

|---|---|---|---|

| (S,S)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol | (S,S) | Agonist for both ERα and ERβ | wikipedia.org |

| (R,R)-5,11-Diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol | (R,R) | ERβ silent antagonist and ERα agonist | wikipedia.org |

Chemical Metabolism of Chrysene and Related PAH Structures in Non-biological Systems

Beyond enzymatic processes, PAHs like chrysene undergo chemical transformations in non-biological environments, often driven by photochemical processes. This "chemical metabolism" is critical to understanding the environmental fate of these compounds. nih.gov

In the atmosphere, PAHs are subject to photooxidation by key oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3). nih.gov These reactions lead to the formation of oxygenated PAHs (OPAHs), which can have different properties than their parent compounds. acs.org The photooxidation of chrysene when exposed to the environment can lead to the formation of dihydrodiols. chemicalbook.com For chrysene adsorbed on soot particles, the half-life for degradation upon exposure to sunlight in the presence of nitrogen oxides was determined to be 26 days. chemicalbook.com

Recent research has also uncovered a photochemical synergistic effect among different PAHs. acs.orgacs.org In mixtures, larger PAHs that can absorb certain wavelengths of light can become photo-oxidized in the presence of smaller PAHs, a process that does not occur when they are irradiated alone. acs.org This process involves the formation of singlet oxygen (¹O₂), which then acts as the oxidizing agent for both the large and small PAHs. acs.orgacs.org This highlights that the non-biological degradation of a specific PAH can be highly dependent on the chemical matrix in which it is found.

Table 4: Non-biological Oxidation of PAHs

| Process | Key Oxidants/Mediators | Typical Products | Reference |

|---|---|---|---|

| Atmospheric Photooxidation | Ozone (O₃), Hydroxyl radical (OH), Nitrate radical (NO₃) | Oxygenated PAHs (OPAHs), catechols, quinones, nitro-PAHs | nih.gov |

| Environmental Photochemical Oxidation | Sunlight, Nitrogen oxides | Dihydrodiols | chemicalbook.com |

| Synergistic Photooxidation | Singlet oxygen (¹O₂) | Oxygenated PAHs (OPAHs) | acs.orgacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.